4-Hexadecen-6-yne, (E)-
Description
Historical Context and Initial Detections of (E)-4-Hexadecen-6-yne
The formal documentation of (E)-4-Hexadecen-6-yne in scientific literature is relatively recent and is primarily associated with its identification as a natural product through modern analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) has been the principal method for its detection in phytochemical and marine studies. Researchers have identified the compound as a constituent in a diverse range of plant and animal species.
Initial detections have been reported in the essential oils and extracts of various plants, including the leaves of Eugenia Bracteata and Tylophora indica, the stems and leaves of Salvadora persica, and the root bark of Trichilia monadelpha. ripublication.comisisn.orgsciencebiology.orgresearchgate.netbotanyjournals.com It has also been found in the aerial parts of Asparagus racemosus and as a component in the leaves of Moringa oleifera. researchgate.netscholarsresearchlibrary.commdpi.com Beyond the plant kingdom, (E)-4-Hexadecen-6-yne has been identified in the muscle tissue of the marine finfish Mugil cephalus. ijcmas.com These findings highlight the compound's distribution across different biological families, suggesting varied biosynthetic pathways.
Table 2: Selected Natural Sources of (E)-4-Hexadecen-6-yne
| Species | Common Name | Part(s) Analyzed | Reference |
|---|---|---|---|
| Asparagus racemosus | Satavar | Aerial Parts | researchgate.netmdpi.com |
| Eugenia Bracteata | - | Leaf | ripublication.com |
| Moringa oleifera | Drumstick tree | Leaf | scholarsresearchlibrary.com |
| Mugil cephalus | Flathead grey mullet | Muscle Tissue | ijcmas.com |
| Salvadora persica L. | Miswak | Stem, Leaf | isisn.org |
| Trichilia monadelpha | - | Root Bark | sciencebiology.org |
| Tylophora indica | Indian ipecac | Leaf | researchgate.netbotanyjournals.com |
Significance of Polyunsaturated Alkenynes in Chemical Biology and Natural Products
Polyunsaturated alkenynes, the chemical class to which (E)-4-Hexadecen-6-yne belongs, are significant in several areas of scientific research. A molecule with one or more double or triple carbon-carbon bonds is considered unsaturated; those with multiple such bonds are termed polyunsaturated. brussels-scientific.com This structural feature is central to their roles in natural products and chemical biology.
In the field of chemical biology, alkynyl analogues of lipids, such as polyunsaturated fatty acids (PUFAs), are valuable tools. acs.org They can be used as molecular probes to track the incorporation and metabolism of lipids within cellular systems. acs.org The alkyne group provides a unique chemical handle for detection and retrieval, with the assumption that it imparts only a minimal structural change, thus mimicking the behavior of the natural lipid. acs.org
Furthermore, polyunsaturated alkenynes are important structural motifs in a variety of natural products, some of which exhibit potent biological activities. For instance, a polyunsaturated brominated fatty acid containing acetylenic (alkyne) bonds, isolated from a marine sponge of the genus Haliclona, demonstrated moderate cytotoxicity against cultured cells. nih.gov In synthetic chemistry, poly-yne structures are critical intermediates. Convergent synthetic strategies for producing complex molecules like ω-hydroxy polyunsaturated fatty acids often involve the creation of methylene-skipped poly-ynes, which are then partially hydrogenated to yield the desired cis-alkenes. nih.gov
Scope and Objectives of Current Research on (E)-4-Hexadecen-6-yne
Current research on (E)-4-Hexadecen-6-yne is predominantly exploratory and focuses on its identification within natural extracts and the preliminary assessment of the biological activities of those extracts. The primary objective of these studies is the discovery of novel bioactive compounds from natural sources that could serve as leads for new therapeutic agents. isisn.orgresearchgate.net
The scope of this research involves screening various plant and marine organisms via GC-MS analysis to create a chemical profile of their volatile and semi-volatile constituents. In these analyses, (E)-4-Hexadecen-6-yne is frequently identified as one of many compounds. In studies on Eugenia Bracteata, its presence was noted in extracts that were being investigated for antimicrobial properties, with the compound itself being associated with potential antimicrobial, antimalarial, and cytotoxic activities based on literature. ripublication.com Similarly, in the analysis of Salvadora persica, the compound was listed among components from an extract with reported antibacterial, antifungal, and antioxidant properties. isisn.org
The overarching goal is to correlate the presence of specific compounds like (E)-4-Hexadecen-6-yne with the observed biological activities of the host organism's extract. This serves as a foundational step for future research, which would involve isolating the pure compound and performing rigorous testing to confirm its specific biological functions.
Plant Kingdom Sources of (E)-4-Hexadecen-6-yne
Presence in Tylophora indica Leaf Extracts
(E)-4-Hexadecen-6-yne has been identified as a constituent of the methanolic leaf extract of Tylophora indica, a perennial climbing plant known for its extensive use in traditional medicine. botanyjournals.comresearchgate.net A phytochemical investigation utilizing Gas Chromatography-Mass Spectrometry (GC-MS) analysis successfully identified 18 distinct compounds within the extract, one of which was confirmed to be (E)-4-Hexadecen-6-yne. botanyjournals.com
This identification is significant as it contributes to the broader understanding of the complex chemical profile of Tylophora indica. The presence of this compound, alongside others, may be relevant to the plant's bioactive properties.
Table 1: Identification of (E)-4-Hexadecen-6-yne in Tylophora indica Leaf Extract
| Parameter | Value |
| Plant Source | Tylophora indica |
| Plant Part | Leaf |
| Extraction Method | Methanolic Extract |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Compound Identified | 4-Hexadecen-6-Yne, (E)- |
| Molecular Formula | C16H28 |
| Molecular Weight | 220.39 g/mol |
| Peak Area Percentage | 2.84% |
Detection in Crataeva nurvala Stem Bark Extracts
Research into the chemical composition of Crataeva nurvala, a moderate-sized deciduous tree used in traditional Ayurvedic medicine, has revealed the presence of 4-Hexadecen-6-yne in its stem bark. jvas.inresearchgate.net A chemical profiling study of the methanol (B129727) bark extract using GC-MS analysis identified eight primary components. jvas.in Among these was 4-Hexadecen-6-yne, highlighting its contribution to the phytochemistry of the stem bark of this species. jvas.inresearchgate.net
The identification of this compound is a key step in characterizing the full spectrum of phytochemicals present in Crataeva nurvala. jvas.injvas.in
Table 2: Detection of 4-Hexadecen-6-yne in Crataeva nurvala Extract
| Parameter | Value |
| Plant Source | Crataeva nurvala |
| Plant Part | Stem Bark |
| Extraction Method | Methanol Extract |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Compound Identified | 4-Hexadecen-6-yne |
Association with Underutilized Plant Seeds
In the context of green chemistry and sustainable resources, (E)-4-Hexadecen-6-yne has been identified in the seed oils of certain underutilized plants. directresearchpublisher.org Research focused on the synthesis and characterization of green surfactants from the seeds of species such as Delonix regia, Jatropha curcas, and Hura crepitans has involved detailed chemical analysis of the source oils. directresearchpublisher.org
During this research, GC-MS analysis of the fatty acid methyl esters derived from these seed oils identified a variety of organic compounds. directresearchpublisher.org (E)-4-Hexadecen-6-yne was listed among the chemical constituents, indicating its presence within the complex lipid profiles of these plant seeds. directresearchpublisher.org This finding is particularly relevant to the potential industrial applications of these oils in producing bio-based surfactants. directresearchpublisher.org
Table 3: Identification of (E)-4-Hexadecen-6-yne in Underutilized Plant Seeds
| Parameter | Value |
| Source Type | Underutilized Plant Seeds (e.g., Delonix regia, Jatropha curcas, Hura crepitans) |
| Research Context | Green Surfactant Synthesis |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Compound Identified | 4-Hexadecen-6-yne, (E)- |
(E)-4-Hexadecen-6-yne: A Review of Its Natural Occurrence and Identification
The chemical compound (E)-4-Hexadecen-6-yne is an unsaturated hydrocarbon with a distinct molecular structure. This article explores its presence across various natural and processed environments, from marine algae to terrestrial invertebrates and common food products. The identification of this molecule in diverse matrices highlights its potential role in biological signaling and as a component of aroma profiles.
Properties
Molecular Formula |
C16H28 |
|---|---|
Molecular Weight |
220.39 g/mol |
IUPAC Name |
(E)-hexadec-4-en-6-yne |
InChI |
InChI=1S/C16H28/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h7,9H,3-6,8,10,12,14-16H2,1-2H3/b9-7+ |
InChI Key |
XZDCEQPWFZIZPQ-VQHVLOKHSA-N |
Isomeric SMILES |
CCCCCCCCCC#C/C=C/CCC |
Canonical SMILES |
CCCCCCCCCC#CC=CCCC |
Origin of Product |
United States |
Biosynthetic Pathways and Precursors of E 4 Hexadecen 6 Yne
Proposed Biosynthetic Routes for Alkenynes in Biological Systems
The biosynthesis of polyacetylenes, including (E)-4-Hexadecen-6-yne, is widely accepted to originate from common fatty acids, primarily oleic acid (a C18 fatty acid). The proposed pathway commences with the desaturation of oleic acid to linoleic acid. This is followed by the introduction of a triple bond, a process known as acetylenation, to form an acetylenic fatty acid intermediate.
A key intermediate in many polyacetylene biosynthetic pathways is crepenynic acid (octadeca-9-en-12-ynoic acid). This C18 compound is formed from linoleic acid through the action of a specific type of desaturase known as an acetylenase. From crepenynic acid, a variety of modifications can occur, including further desaturations, hydroxylations, and chain-shortening reactions, leading to the vast diversity of polyacetylenes found in nature.
For the formation of a C16 compound like (E)-4-Hexadecen-6-yne from a C18 precursor, a chain-shortening mechanism is necessary. The most likely process is β-oxidation, a metabolic pathway that breaks down fatty acids to generate acetyl-CoA. In the context of polyacetylene biosynthesis, a modified form of β-oxidation is thought to remove a two-carbon unit from the carboxylic acid end of the C18 intermediate, resulting in a C16 chain. The specific placement of the double and triple bonds in (E)-4-Hexadecen-6-yne at the 4th and 6th positions, respectively, suggests a series of subsequent enzymatic reactions that precisely modify the fatty acid chain.
Enzymatic Systems and Key Enzymes Involved in (E)-4-Hexadecen-6-yne Formation
The biosynthesis of (E)-4-Hexadecen-6-yne is dependent on the coordinated action of several key enzyme families, primarily fatty acid desaturases (FADs) and acetylenases.
Fatty Acid Desaturases (FADs): These enzymes are responsible for introducing double bonds into fatty acid chains. The initial steps of polyacetylene biosynthesis rely on FADs, particularly those of the FAD2-type, which are membrane-bound enzymes. These enzymes exhibit regioselectivity, meaning they introduce double bonds at specific positions on the fatty acid backbone. The formation of the (E)-configuration of the double bond at the 4th position of (E)-4-Hexadecen-6-yne is also determined by the stereospecificity of a particular desaturase.
Acetylenases: A specialized subset of FAD2-like enzymes, known as acetylenases, are crucial for the formation of the characteristic triple bond of polyacetylenes. These enzymes catalyze the conversion of a double bond into a triple bond. For instance, a Δ12-acetylenase is responsible for converting linoleic acid to crepenynic acid. The formation of the internal triple bond at the 6th position of (E)-4-Hexadecen-6-yne would require an acetylenase with specific regioselectivity.
The table below summarizes the key enzyme types and their proposed roles in the biosynthesis of (E)-4-Hexadecen-6-yne.
| Enzyme Type | Proposed Function in (E)-4-Hexadecen-6-yne Biosynthesis |
| Fatty Acid Desaturase (FAD2-type) | Introduction of the initial double bond in the C18 precursor (e.g., converting oleic to linoleic acid). |
| Acetylenase (FAD2-like) | Formation of the triple bond at the 6th position from a pre-existing double bond. |
| Regio- and Stereospecific Desaturase | Introduction of the double bond at the 4th position with (E)-stereochemistry. |
| β-oxidation Enzymes (modified) | Chain shortening of a C18 precursor to the C16 backbone of the final compound. |
Elucidation of Precursor Molecules and Metabolic Intermediates
The primary precursor for the biosynthesis of most plant polyacetylenes is believed to be oleic acid (18:1). Through a series of enzymatic reactions, oleic acid is converted into various intermediates before ultimately forming (E)-4-Hexadecen-6-yne.
Key Precursors and Intermediates:
Oleic Acid (18:1): The starting C18 monounsaturated fatty acid.
Linoleic Acid (18:2): Formed by the desaturation of oleic acid. It serves as the substrate for the first acetylenation step in many pathways.
Crepenynic Acid (18:2, with one triple bond): A crucial C18 intermediate formed from linoleic acid by an acetylenase. It is a common precursor for a wide range of polyacetylenes.
C18 Polyacetylene Intermediates: Further desaturations and modifications of crepenynic acid can lead to various C18 polyacetylenes.
C16 Polyacetylene Precursors: Following chain shortening of a C18 intermediate via β-oxidation, a C16 acetylenic fatty acid is formed, which then undergoes further modifications to yield the final product.
The proposed metabolic pathway can be visualized as a sequence of conversions, with each step catalyzed by a specific enzyme.
Chemical Synthesis and Derivatization Strategies for E 4 Hexadecen 6 Yne
Methodologies for Total Synthesis of (E)-4-Hexadecen-6-yne
The total synthesis of (E)-4-Hexadecen-6-yne can be strategically approached by forming the key carbon-carbon bonds that constitute its backbone. The most convergent and widely applicable methods for constructing the 1,3-enyne system are transition-metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.
A plausible and efficient retrosynthetic analysis of (E)-4-Hexadecen-6-yne points to two primary disconnection approaches, both of which can be realized through Sonogashira coupling:
Disconnection A: Coupling of a (E)-1-halo-1-butene derivative with 1-dodecyne.
Disconnection B: Coupling of 1-butyne with a (E)-1-halo-1-dodecene derivative.
The Sonogashira coupling reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and generally offers high yields and stereoretention of the vinyl halide geometry, making it ideal for establishing the (E)-configuration of the double bond. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |
| (E)-1-Iodo-1-butene | 1-Dodecyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | (E)-4-Hexadecen-6-yne |
| (E)-1-Bromo-1-butene | 1-Dodecyne | Pd(PPh₃)₄, CuI | i-Pr₂NH | DMF | (E)-4-Hexadecen-6-yne |
This table presents hypothetical yet highly plausible reaction conditions based on established Sonogashira coupling protocols for the synthesis of conjugated enynes.
Stereoselective Approaches in (E)-4-Hexadecen-6-yne Synthesis
The stereochemistry of the double bond is a critical aspect of the synthesis of (E)-4-Hexadecen-6-yne. Achieving high (E)-selectivity is paramount and can be accomplished through several reliable synthetic strategies.
As mentioned previously, the Sonogashira coupling of a pre-formed (E)-vinyl halide with a terminal alkyne is an excellent method for ensuring the retention of the (E)-geometry. wikipedia.org The stereospecificity of this reaction is a key advantage.
Alternatively, the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, offer powerful tools for the stereoselective formation of alkenes. wikipedia.orgorganic-chemistry.org To synthesize (E)-4-Hexadecen-6-yne via a Wittig-type approach, one could react an alkynyl aldehyde with a suitable phosphorus ylide. Stabilized ylides, in particular, are known to favor the formation of (E)-alkenes. organic-chemistry.org
A potential Wittig-based synthesis could involve the reaction of 2-tridecynal with the ylide generated from propyltriphenylphosphonium bromide. The use of a stabilized phosphonate ester in an HWE reaction would be expected to provide even higher (E)-selectivity.
| Aldehyde | Ylide/Phosphonate | Base | Conditions | Major Product |
| 2-Tridecynal | Propyltriphenylphosphonium bromide | n-BuLi | THF, -78 °C to rt | (E)-4-Hexadecen-6-yne |
| 2-Tridecynal | Triethyl phosphonopropionate | NaH | THF, 0 °C to rt | (E)-Ethyl 4-hexadecen-6-ynoate |
This table illustrates potential stereoselective Wittig and HWE reaction conditions for the synthesis of the target molecule or a closely related derivative.
Synthesis of Analogues and Structural Derivatives of (E)-4-Hexadecen-6-yne
The synthetic methodologies described for (E)-4-Hexadecen-6-yne can be readily adapted to produce a wide array of analogues and structural derivatives. By varying the coupling partners in the Sonogashira reaction or the components of the Wittig reaction, one can systematically modify the chain lengths and introduce functional groups at various positions.
Variation of Alkyl Chains: By employing different terminal alkynes or vinyl halides in the Sonogashira coupling, the lengths of the alkyl chains flanking the enyne core can be easily modulated. For instance, coupling (E)-1-iodo-1-butene with 1-decyne would yield (E)-4-tetradecen-6-yne, while using 1-tetradecyne would produce (E)-4-octadecen-6-yne.
Introduction of Functional Groups: Functional groups can be incorporated into the analogues by using appropriately functionalized starting materials. For example, using a protected ω-hydroxy-1-alkyne in a Sonogashira coupling would lead to a long-chain enyne alcohol after deprotection. Similarly, employing a vinyl halide bearing an ester or a protected amine group would introduce these functionalities into the final product.
| Vinyl Halide | Alkyne | Product Analogue |
| (E)-1-Iodo-1-butene | 10-(tert-Butyldimethylsilyloxy)-1-decyne | (E)-14-(tert-Butyldimethylsilyloxy)-4-tetradecen-6-yne |
| (E)-Methyl 4-iodobut-2-enoate | 1-Dodecyne | (E)-Methyl 4-hexadecen-6-ynoate |
This table provides examples of how the Sonogashira coupling can be utilized to synthesize functionalized analogues of (E)-4-Hexadecen-6-yne.
Reaction Pathways for Modifying (E)-4-Hexadecen-6-yne (e.g., in organic synthesis research)
The conjugated enyne moiety in (E)-4-Hexadecen-6-yne is a reactive functional group that can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis research. The distinct reactivity of the double and triple bonds allows for selective modifications.
Reactions at the Alkyne Moiety: The terminal triple bond of a related terminal enyne could be functionalized through reactions such as the Glaser coupling to form enediyne structures. The internal alkyne in (E)-4-Hexadecen-6-yne can participate in cycloaddition reactions, such as the Pauson-Khand reaction to form cyclopentenones, or be a substrate for various metal-catalyzed additions.
Reactions at the Alkene Moiety: The double bond can undergo standard alkene reactions. For example, epoxidation would yield an enyne epoxide, a valuable synthetic intermediate. Dihydroxylation could also be selectively performed on the double bond.
Reactions Involving the Conjugated System: The conjugated system as a whole can participate in reactions such as hydrohalogenation, where the addition of HX can lead to a mixture of 1,2- and 1,4-addition products, resulting in functionalized allenes or dienes. libretexts.org
Reduction: Selective reduction of either the double or triple bond can provide access to other useful long-chain compounds. Catalytic hydrogenation using Lindlar's catalyst would be expected to selectively reduce the alkyne to a (Z)-alkene, yielding a conjugated diene. msu.edu Conversely, reduction of the double bond while preserving the triple bond can be more challenging but may be achievable with specific catalytic systems. Complete reduction of both unsaturated bonds would yield the corresponding alkane.
| Reaction Type | Reagent(s) | Expected Product(s) |
| Hydrobromination | HBr | Allenic and dienic bromides |
| Epoxidation | m-CPBA | (E)-4,5-Epoxyhexadec-6-yne |
| Alkyne Reduction | H₂, Lindlar's Catalyst | (4E,6Z)-4,6-Hexadecadiene |
| Full Hydrogenation | H₂, Pd/C | Hexadecane |
This table outlines potential reaction pathways for the chemical modification of (E)-4-Hexadecen-6-yne.
Advanced Analytical Techniques for E 4 Hexadecen 6 Yne Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) Protocols and Interpretation
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like (E)-4-Hexadecen-6-yne. labmanager.com It combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry.
Protocols: A typical GC-MS protocol involves injecting a vaporized sample into a gas chromatograph, where it is separated based on volatility and interaction with a stationary phase. For (E)-4-Hexadecen-6-yne, a non-polar capillary column is effective. The NIST Standard Reference Database provides data using an HP-5MS column, which is a common choice for hydrocarbon analysis. nist.gov The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected. Electron Ionization (EI) at a standard energy of 70 eV is commonly used, which generates a reproducible fragmentation pattern that can be compared against spectral libraries. shimadzu.com
Table 1: Example GC-MS Protocol Parameters for (E)-4-Hexadecen-6-yne Analysis
| Parameter | Value/Description |
| GC System | Perkin Elmer Clarus 500 or similar |
| Column | Elite-1/HP-5MS (fused silica (B1680970) capillary), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium (99.999%) at a constant flow of 1 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | Initial temp 60°C, ramp at 4°C/min to 275°C |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 280 °C |
| Retention Index | 1629 (Non-polar column) nih.govnist.gov |
Interpretation: The mass spectrum of (E)-4-Hexadecen-6-yne provides a molecular fingerprint. The molecular ion peak (M+), corresponding to the intact molecule, would be observed at a mass-to-charge ratio (m/z) of approximately 220. The fragmentation pattern, which results from the breaking of bonds within the molecule upon ionization, is crucial for structural confirmation. The spectrum for this compound in the NIST library is identified as NIST Number 63028 and contains a total of 126 peaks. nih.gov The interpretation involves analyzing these fragments to piece together the original structure, with characteristic losses and stable carbocations providing clues to the positions of the double and triple bonds. The identity is confirmed by matching the obtained spectrum and retention index against reference data in libraries like the NIST/EPA/NIH Mass Spectral Library.
Fourier-Transform Infrared (FTIR) Spectroscopy Applications in Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule. For (E)-4-Hexadecen-6-yne, FTIR is instrumental in confirming the presence of its key structural features: the C=C double bond, the C≡C triple bond, and the surrounding C-H bonds.
The sample is exposed to infrared radiation, and the absorption of energy at specific frequencies corresponds to the vibrational energies of the molecule's bonds. The resulting spectrum shows absorption bands characteristic of specific functional groups.
Key Spectral Features:
C-H Stretch (sp2, Alkene): A peak appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) indicates C-H bonds on the double bond. youtube.com
C-H Stretch (sp3, Alkane): Multiple peaks appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the C-H bonds in the propyl and nonyl alkyl chains. spectroscopyonline.com
C≡C Stretch (Alkyne): A weak to medium absorption band around 2100-2260 cm⁻¹ signifies the internal carbon-carbon triple bond. libretexts.org The intensity is often weak for internal alkynes due to the symmetry of the bond.
C=C Stretch (Alkene): A weak to medium absorption in the 1660-1680 cm⁻¹ region is expected for the trans (E) double bond. spectroscopyonline.com
C-H Out-of-Plane Bend (trans-Alkene): A strong and characteristic absorption peak around 960-970 cm⁻¹ is a definitive indicator of the (E) or trans configuration of the double bond. quimicaorganica.org
Table 2: Predicted FTIR Absorption Bands for (E)-4-Hexadecen-6-yne
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| =C-H (Alkene) | Stretch | 3000 - 3100 | Medium |
| -C-H (Alkane) | Stretch | 2850 - 2960 | Strong |
| -C≡C- (Alkyne) | Stretch | 2100 - 2260 | Weak to Medium |
| -C=C- (Alkene) | Stretch | 1660 - 1680 | Weak to Medium |
| =C-H (trans) | Out-of-Plane Bend | 960 - 970 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. It provides detailed information about the carbon skeleton and the connectivity of hydrogen atoms. Both ¹H NMR and ¹³C NMR experiments are essential for the unambiguous confirmation of (E)-4-Hexadecen-6-yne's structure.
In ¹H NMR, the chemical shift, integration, and multiplicity (splitting pattern) of each signal reveal the electronic environment, number, and neighboring protons for each unique hydrogen atom in the molecule. For ¹³C NMR, each unique carbon atom gives a distinct signal, indicating the total number of non-equivalent carbons and their chemical environment (alkane, alkene, alkyne).
Table 3: Predicted ¹H NMR Chemical Shifts for (E)-4-Hexadecen-6-yne
| Proton Position (Structure: CH₃-CH₂-CH₂-C=C-C≡C-CH₂-(CH₂)₇-CH₃) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H -4, H -5 (Olefinic) | ~5.4 - 6.1 | Multiplet |
| H -3 (Allylic) | ~2.1 - 2.3 | Multiplet |
| H -8 (Propargylic) | ~2.2 - 2.4 | Triplet |
| H -2, H -9 to H -15 (Methylene) | ~1.2 - 1.6 | Multiplet |
| H -1, H -16 (Methyl) | ~0.8 - 1.0 | Triplet |
Table 4: Predicted ¹³C NMR Chemical Shifts for (E)-4-Hexadecen-6-yne
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C -6, C -7 (Alkynyl) | ~80 - 95 |
| C -4, C -5 (Olefinic) | ~110 - 140 |
| C -3 (Allylic) | ~30 - 35 |
| C -8 (Propargylic) | ~18 - 25 |
| C -2, C -9 to C -15 (Aliphatic) | ~22 - 32 |
| C -1, C -16 (Aliphatic) | ~13 - 15 |
High-Performance Liquid Chromatography (HPLC) and Other Chromatographic Separation Techniques
While GC is often preferred for non-polar hydrocarbons, High-Performance Liquid Chromatography (HPLC) can also be employed for the separation and purification of (E)-4-Hexadecen-6-yne, particularly in samples that are not suitable for GC analysis or when isolating the compound from a complex mixture.
Given the non-polar nature of the compound, a reverse-phase HPLC (RP-HPLC) method would be most appropriate. In this technique, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar.
Typical RP-HPLC Protocol:
Column: A C18 column (e.g., Zorbax Eclipse XDB-C18) is a standard choice for separating non-polar analytes. researchgate.net
Mobile Phase: A gradient of polar organic solvents, such as acetonitrile (B52724) and water or methanol (B129727) and water, would be used. The compound would elute at a high concentration of the organic solvent.
Detection: Since (E)-4-Hexadecen-6-yne lacks a strong chromophore, a Universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be required for detection, as standard UV detectors would offer poor sensitivity.
Other chromatographic techniques, such as column chromatography on silica gel with a non-polar eluent (e.g., hexane), are highly effective for the preparative scale purification of this compound.
Advanced Hyphenated Techniques (e.g., GC-MS/MS) for Trace Analysis
For the detection of (E)-4-Hexadecen-6-yne at very low concentrations or in highly complex matrices, advanced hyphenated techniques like tandem mass spectrometry (GC-MS/MS) are employed. nih.gov This method offers significantly enhanced selectivity and sensitivity compared to standard GC-MS. nih.gov
Principle of GC-MS/MS: After separation by GC, the analyte enters a tandem mass spectrometer (e.g., a triple quadrupole). In the first quadrupole (Q1), a specific precursor ion (often the molecular ion, m/z 220) is selected. This ion is then fragmented in a collision cell (q2). The second mass analyzing quadrupole (Q3) is set to monitor only for specific, characteristic fragment ions (product ions). This precursor-to-product ion transition is highly specific to the target analyte.
This technique, often operated in Selected Reaction Monitoring (SRM) mode, effectively filters out background noise and interferences from co-eluting compounds, allowing for reliable quantification at trace levels (parts-per-billion or lower). nih.gov This is crucial in applications such as environmental monitoring or the analysis of biological samples where the target compound may be present in minute quantities. thermofisher.com
Biological Activities and Mechanistic Investigations of E 4 Hexadecen 6 Yne
Antimicrobial Properties of (E)-4-Hexadecen-6-yne
Investigations into the antimicrobial properties of (E)-4-Hexadecen-6-yne are primarily linked to its presence in complex essential oil mixtures. An essential oil extracted from the root bark of Trichilia monadelpha was found to contain (E)-4-Hexadecen-6-yne as one of twenty identified compounds, constituting 6.55% of the total oil. sciencebiology.org This sesquiterpene-rich oil demonstrated significant inhibitory effects against a variety of pathogenic microbes. sciencebiology.org
Antibacterial Efficacy and Cellular Inhibition Mechanisms
The essential oil of T. monadelpha, containing (E)-4-Hexadecen-6-yne, exhibited broad-spectrum antibacterial activity. sciencebiology.org It effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi. sciencebiology.org
The study reported that the antibacterial efficacy is likely due to the synergistic interactions of its various components, which also include (E)-Longipinene, 10s,11s-Himachala-3-(12),4-diene, and Aromadendrene, among others. sciencebiology.org The precise cellular inhibition mechanism was not detailed for the individual compounds, but the activity of the oil suggests a potential disruption of microbial membranes or other vital cellular processes. sciencebiology.org
Table 1: Antibacterial Activity of T. monadelpha Essential Oil (Containing 6.55% (E)-4-Hexadecen-6-yne)
| Microbial Strain | Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 50 - 200 | 10 - 20 |
| Escherichia coli | 50 - 200 | 10 - 20 |
| Bacillus subtilis | 50 - 200 | 10 - 20 |
| Pseudomonas aeruginosa | 50 - 200 | 10 - 20 |
| Klebsiella pneumoniae | 50 - 200 | 10 - 20 |
| Salmonella typhi | 50 - 200 | 10 - 20 |
Data sourced from a study on the essential oil of Trichilia monadelpha. The activity reflects the combined effect of all constituents. sciencebiology.org
Antifungal Activity and Fungal Pathogen Modulation
The same essential oil from T. monadelpha also demonstrated notable antifungal properties. sciencebiology.org It inhibited the growth of the fungal pathogens Candida albicans and Aspergillus niger. sciencebiology.org At concentrations ranging from 50 mg/mL to 200 mg/mL, the oil produced inhibition zones between 10 mm and 20 mm. sciencebiology.org As with its antibacterial action, this antifungal effect is considered a result of the combined action of the oil's many constituents, including (E)-4-Hexadecen-6-yne. sciencebiology.org
Antioxidant Potential and Free Radical Scavenging Pathways of (E)-4-Hexadecen-6-yne
The antioxidant capacity of the essential oil from T. monadelpha was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. sciencebiology.org The study revealed that the essential oil exhibited low scavenging activity compared to synthetic antioxidants like ascorbic acid and Butyl hydroxyanisole (BHA). sciencebiology.org
The essential oil had an IC50 value of 9.95 mg/mL, which was significantly higher than that of the reference antioxidants, indicating lower potency. sciencebiology.org Researchers suggested that the low antioxidant activity could be attributed to a lack of phenolic compounds in the oil. sciencebiology.org However, it was also noted that the observed free radical scavenging activity, although modest, could be a result of the synergistic contribution of its hydrocarbon components, which include (E)-4-Hexadecen-6-yne. sciencebiology.org
Table 2: DPPH Radical Scavenging Activity (IC50) of T. monadelpha Essential Oil vs. Standards
| Sample | IC50 Value (mg/mL) |
|---|---|
| T. monadelpha Essential Oil | 9.95 |
| Ascorbic acid (Standard) | 1.47 |
| Butyl hydroxyanisole (Standard) | 1.88 |
| α-Tocopherol (Standard) | 4.83 |
Data reflects the activity of the whole essential oil, not solely (E)-4-Hexadecen-6-yne. sciencebiology.org
Antineoplastic and Antitumor Activity of (E)-4-Hexadecen-6-yne
Currently, there is no scientific literature available from the conducted searches that specifically investigates the antineoplastic or antitumor activities of the isolated compound (E)-4-Hexadecen-6-yne. While other components found in the T. monadelpha essential oil, such as (E)-Longipinene and Alloaromadendrene oxide-1, have been reported to possess anti-tumor and anti-proliferative properties, these activities have not been documented for (E)-4-Hexadecen-6-yne itself. sciencebiology.org
Antiproliferative Effects in Cancer Cell Lines (e.g., HeLa cell line)
No research findings were identified that specifically examine the antiproliferative effects of (E)-4-Hexadecen-6-yne on any cancer cell lines, including the HeLa cell line.
Inducement of Apoptotic Pathways and Cell Cycle Arrest
There is no available data from the conducted searches regarding the ability of (E)-4-Hexadecen-6-yne to induce apoptotic pathways or cause cell cycle arrest in cancer cells.
Pheromonal Function of (E)-4-Hexadecen-6-yne
Current scientific literature lacks specific studies identifying (E)-4-Hexadecen-6-yne as a pheromone. While long-chain unsaturated hydrocarbons are common motifs in insect pheromones, the precise role of this particular compound in chemosensory signaling and behavior remains uncharacterized.
Chemosensory Perception and Behavioral Responses in Invertebrates
There is currently no available research detailing the chemosensory perception of (E)-4-Hexadecen-6-yne in invertebrates. The specific receptors and neural pathways that might be involved in its detection have not been identified. Consequently, no behavioral responses in invertebrates can be directly attributed to this compound.
Ecological Role in Interspecies Communication and Pest Management
Given the absence of evidence for its function as a pheromone, the ecological role of (E)-4-Hexadecen-6-yne in interspecies communication is unknown. As a result, its potential application in pest management strategies has not been explored. Further research is needed to determine if this compound plays any role in mediating interactions between different species or if it could be utilized for pest control.
Other Reported Biological Activities of (E)-4-Hexadecen-6-yne (e.g., Anti-inflammatory, Immunostimulant)
Direct studies on the specific biological activities of isolated (E)-4-Hexadecen-6-yne are limited. However, the compound has been identified as a constituent of the essential oil of Trichilia monadelpha. sciencebiology.org The essential oil as a whole has been reported to exhibit certain biological activities, though these effects are the result of a complex mixture of compounds and cannot be attributed to (E)-4-Hexadecen-6-yne alone. sciencebiology.org
The essential oil of Trichilia monadelpha, containing (E)-4-Hexadecen-6-yne, has demonstrated antimicrobial activity against a range of microorganisms. sciencebiology.org The inhibitory effects are due to the synergistic or individual actions of the various components of the oil. sciencebiology.org
| Essential Oil Constituent | Percentage in T. monadelpha Oil (%) |
| (E)-Longipinene | 18.00 |
| 10s,11s-Himachala-3-(12),4-diene | 15.26 |
| Aromadendrene | 11.12 |
| Alloaromadendrene oxide-(1) | 8.82 |
| (E)-4-Hexadecen-6-yne | 6.55 |
| Caryophyllene | 5.91 |
| (+)-α-Himachalene | 5.47 |
| (-)-Eremophylene | 4.83 |
| α-Cyperene | 4.39 |
| p-Cymen-7-ol | 4.04 |
This table presents the major constituents of the essential oil of Trichilia monadelpha, in which (E)-4-Hexadecen-6-yne is a notable component. sciencebiology.org
Structure-Activity Relationships Correlating Chemical Features with Biological Effects
Specific structure-activity relationship (SAR) studies for (E)-4-Hexadecen-6-yne are not available in the current body of scientific literature. However, general principles can be applied to hypothesize how its chemical features might contribute to potential biological activities.
The molecule possesses a long, 16-carbon aliphatic chain, which imparts significant lipophilicity. This characteristic could facilitate its interaction with and transport across biological membranes. The presence of both a double bond (alkene) and a triple bond (alkyne) in conjugation (an ene-yne system) creates a region of high electron density and specific geometric constraints. This functional group arrangement is known to be reactive and could be a key feature for biological interactions.
Further research, including the synthesis and biological evaluation of analogs of (E)-4-Hexadecen-6-yne with systematic modifications to the alkyl chain length, the position and configuration of the unsaturations, would be necessary to establish definitive structure-activity relationships.
Ecological and Biotechnological Significance of E 4 Hexadecen 6 Yne
Role in Plant Defense Mechanisms and Herbivore Interactions
Long-chain unsaturated hydrocarbons, particularly polyacetylenes, are well-documented for their roles in plant defense. These compounds can exhibit potent antifungal and insecticidal properties, acting as phytoalexins that are produced in response to pathogen attack or herbivory. The presence of the conjugated enyne system in (E)-4-Hexadecen-6-yne suggests it may possess similar bioactive properties.
Research Findings on Related Compounds:
| Compound Class | Role in Plant Defense |
| Polyacetylenes | Exhibit strong antifungal, antibacterial, and insecticidal activities. Can act as phytoalexins, accumulating in response to fungal or bacterial infection. |
| Unsaturated Fatty Acids | Precursors to signaling molecules like jasmonates, which regulate the expression of defense-related genes. Can also have direct inhibitory effects on pathogens and herbivores. |
The structural similarity of (E)-4-Hexadecen-6-yne to these defense compounds suggests it could play a role in protecting plants from a variety of biotic threats. Its lipophilic nature would allow it to integrate into cell membranes, potentially disrupting membrane function in pathogenic fungi or insects. Furthermore, it could act as a signaling molecule or a precursor to other defense compounds.
Contributions to Natural Product Aroma and Flavor Profiles
Unsaturated hydrocarbons are known contributors to the aroma and flavor of many natural products. The presence of double and triple bonds in a molecule can lower the odor detection threshold and impart characteristic notes. While the specific aroma profile of (E)-4-Hexadecen-6-yne is not documented, analogous compounds suggest it could contribute to green, fatty, or waxy aroma profiles.
Biotransformation and Environmental Degradation Pathways of (E)-4-Hexadecen-6-yne
The environmental fate of (E)-4-Hexadecen-6-yne is likely governed by microbial degradation. As a long-chain hydrocarbon, it would be subject to oxidation by a variety of soil and aquatic microorganisms. The degradation would likely be initiated at the unsaturated bonds or the terminal methyl group.
Potential Degradation Pathways:
Aerobic Degradation: Under aerobic conditions, the initial step would likely be the oxidation of the terminal methyl group to a primary alcohol, followed by further oxidation to an aldehyde and a carboxylic acid. The resulting fatty acid could then be degraded via β-oxidation. The double and triple bonds may also be targets for enzymatic attack, potentially through hydration or epoxidation reactions.
Anaerobic Degradation: In the absence of oxygen, the degradation pathways are less clear. However, some bacteria are capable of degrading unsaturated hydrocarbons under anaerobic conditions, often using alternative electron acceptors such as nitrate (B79036) or sulfate.
The rate of degradation would be influenced by various environmental factors, including temperature, pH, oxygen availability, and the presence of a competent microbial community. The long aliphatic chain of (E)-4-Hexadecen-6-yne suggests that it would be relatively persistent in the environment compared to shorter-chain hydrocarbons.
Potential in Agrochemistry (e.g., as a component in bio-pesticides or semiochemicals)
The potential bioactivity of (E)-4-Hexadecen-6-yne, as inferred from related polyacetylenes, suggests its potential use in agrochemistry. If it possesses significant insecticidal or antifungal properties, it could be developed as a bio-pesticide. Natural compounds are often favored over synthetic pesticides due to their lower environmental persistence and reduced risk to non-target organisms.
Furthermore, long-chain unsaturated hydrocarbons can act as semiochemicals, which are chemicals used for communication between organisms. These can include pheromones (intraspecific communication) and allelochemicals (interspecific communication).
Potential Semiochemical Roles:
| Semiochemical Type | Potential Function of (E)-4-Hexadecen-6-yne |
| Pheromone | Could act as a sex attractant, aggregation signal, or trail marker for certain insect species. |
| Kairomone | May be a cue used by predators or parasitoids to locate their herbivorous prey. |
| Allomone | Could act as a repellent to herbivores, deterring them from feeding on the plant. |
The specific role of (E)-4-Hexadecen-6-yne as a semiochemical would depend on the insect species and the ecological context. Research in this area could lead to the development of novel pest management strategies, such as using the compound in lure-and-kill traps or as a repellent to protect crops.
Applications in Green Chemistry and Bio-based Product Development (e.g., as a component or precursor for sustainable surfactants)
(E)-4-Hexadecen-6-yne, as a bio-based unsaturated hydrocarbon, has potential as a platform chemical in green chemistry. Its functional groups (a double and a triple bond) provide reactive sites for a variety of chemical transformations, allowing for its conversion into a range of value-added products.
One of the most promising applications is in the synthesis of bio-based surfactants. Surfactants are widely used in detergents, emulsifiers, and foaming agents. There is a growing demand for surfactants derived from renewable resources to replace petroleum-based products. Unsaturated fatty acids are already being explored as feedstocks for the production of "green" surfactants.
The synthesis of surfactants from (E)-4-Hexadecen-6-yne could involve the modification of its hydrophilic/hydrophobic balance through chemical reactions at the double and triple bonds. For example, the alkyne group could be hydrated to a ketone, or the double bond could be epoxidized and opened to form a diol. These modifications would increase the polarity of the head group, a key feature of surfactant molecules.
Future Research Directions and Interdisciplinary Perspectives on E 4 Hexadecen 6 Yne
Elucidation of Undiscovered Biosynthetic Pathways and Regulatory Networks
The biosynthesis of polyacetylenes in plants is a complex process, and the specific enzymatic machinery responsible for the creation of (E)-4-Hexadecen-6-yne is not yet fully understood. nih.govnih.gov Future research should prioritize the identification and characterization of the enzymes involved in its biosynthetic pathway. It is hypothesized that desaturase and acetylenase enzymes, similar to those found in other polyacetylene-producing species like carrots and Bidens pilosa, play a crucial role. plantae.orgnih.govoup.comnih.gov
Key research questions to address include:
What are the specific desaturases and acetylenases that catalyze the formation of the double and triple bonds in the C16 backbone of (E)-4-Hexadecen-6-yne?
What are the precursor molecules for its biosynthesis?
How is the stereochemistry of the (E)-double bond established and maintained during biosynthesis?
Investigating the regulatory networks that govern the production of (E)-4-Hexadecen-6-yne is another critical research avenue. This involves understanding how factors such as developmental stage, environmental stressors, and pathogen attack influence the expression of biosynthetic genes. nih.gov Unraveling these pathways and networks could pave the way for metabolic engineering approaches to enhance the production of this compound.
| Potential Enzyme Class | Hypothesized Function in (E)-4-Hexadecen-6-yne Biosynthesis | Supporting Evidence from Related Compounds |
| Fatty Acid Desaturases (FADs) | Introduction of double bonds into a fatty acid precursor. | FAD2-type enzymes are known to be involved in the initial steps of polyacetylene biosynthesis in carrots. plantae.orgnih.govoup.com |
| Acetylenases | Conversion of double bonds into triple bonds. | A unique group of desaturases that catalyze alkyne formation has been identified. nih.gov |
| Hydroxylases/Epoxygenases | Potential for further functionalization of the hydrocarbon chain. | Many bioactive polyacetylenes possess additional oxygen-containing functional groups. oup.com |
Exploration of Novel Biological Targets and Mechanisms of Action
Preliminary studies on various polyacetylenes have revealed a broad spectrum of biological activities, including antitumor, immunomodulatory, neuroprotective, and antimicrobial effects. nih.govmdpi.com However, the specific biological targets and mechanisms of action for (E)-4-Hexadecen-6-yne remain largely unexplored. A crucial future direction is to systematically screen this compound against a diverse array of biological targets to identify novel therapeutic potentials.
High-throughput screening assays, coupled with modern chemical biology approaches, can be employed to identify protein targets that interact with (E)-4-Hexadecen-6-yne. Subsequent research should then focus on elucidating the molecular mechanisms by which this compound exerts its effects. For instance, if anti-cancer activity is observed, studies should investigate its impact on cell cycle progression, apoptosis, and angiogenesis. researchgate.net Understanding these mechanisms at a molecular level is essential for any potential therapeutic development.
Development of Sustainable and Scalable Production Methods
The reliance on natural extraction for obtaining (E)-4-Hexadecen-6-yne can be a bottleneck for extensive research and potential commercialization due to low yields and variability. Therefore, the development of sustainable and scalable production methods is a high-priority research area. Both chemical synthesis and biotechnological approaches offer promising avenues.
Chemical synthesis of enynes can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions. nih.govrsc.orgorganic-chemistry.org Future research should focus on developing efficient and stereoselective synthetic routes to produce (E)-4-Hexadecen-6-yne with high purity. Organocatalytic methods also present an attractive, more environmentally friendly alternative that warrants investigation. nih.govorganic-chemistry.org
From a biotechnological perspective, heterologous expression of the identified biosynthetic genes in microbial hosts such as Saccharomyces cerevisiae or Escherichia coli could enable scalable and sustainable production. plantae.org This synthetic biology approach would allow for precise control over the production process and facilitate the generation of novel analogs through metabolic engineering. nih.gov
| Production Method | Advantages | Challenges |
| Natural Extraction | Access to the natural stereoisomer. | Low yields, seasonal and geographical variability, complex purification. |
| Chemical Synthesis | High purity, scalability, potential for analog synthesis. organic-chemistry.orgrsc.org | Often requires harsh reaction conditions, multi-step processes, and may produce stereoisomeric mixtures. libretexts.org |
| Biotechnological Production | Sustainable, potentially lower cost at scale, environmentally friendly. | Requires complete elucidation of the biosynthetic pathway, optimization of enzyme expression and activity in a heterologous host. |
Integration into Systems Biology and Omics Research for Holistic Understanding
To gain a comprehensive understanding of the role of (E)-4-Hexadecen-6-yne in its native biological context, it is crucial to integrate its study into a systems biology framework. The use of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular processes influenced by this compound.
For example, transcriptomic analysis of plants overexpressing or with silenced genes for (E)-4-Hexadecen-6-yne biosynthesis can reveal downstream signaling pathways and target genes. nih.gov Metabolomic profiling can identify changes in the broader metabolic network in response to the presence or absence of this polyacetylene. This integrated approach will not only deepen our understanding of its endogenous function but also provide valuable insights into its potential off-target effects in other organisms.
Design of Advanced Functional Materials Based on (E)-4-Hexadecen-6-yne Scaffolds
The conjugated enyne moiety of (E)-4-Hexadecen-6-yne provides a unique chemical scaffold that can be exploited for the development of advanced functional materials. Polyacetylenes, in general, are known for their interesting electronic and optical properties and have been investigated as organic semiconductors and conducting polymers. wikipedia.orgcambridge.orgrsc.orgiosrjournals.org
Future research could explore the polymerization of (E)-4-Hexadecen-6-yne or its derivatives to create novel polymers with tailored properties. The long aliphatic chain could impart solubility and processability, which are often challenges in the field of conducting polymers. mdpi.com Furthermore, the enyne functionality can be utilized in click chemistry reactions for the development of functionalized materials, such as drug delivery systems or biosensors. nih.gov The principles of designing materials from natural products can guide this research, aiming for sustainable and high-performance materials. materialscouncil.comnews-medical.netgoogle.com
Cross-Disciplinary Research Bridging Chemical Ecology, Synthetic Biology, and Materials Science
The full potential of (E)-4-Hexadecen-6-yne can only be realized through a convergence of expertise from diverse scientific disciplines. A collaborative approach involving chemical ecologists, synthetic biologists, and materials scientists will be essential for driving innovation.
Chemical Ecology can provide insights into the natural role of (E)-4-Hexadecen-6-yne in plant-insect or plant-pathogen interactions, which can inform the search for novel biological activities.
Synthetic Biology can provide the tools to engineer biological systems for the sustainable production of (E)-4-Hexadecen-6-yne and its analogs. nih.gov
Materials Science can leverage the unique chemical structure of this compound to design and fabricate novel functional materials with applications in electronics, medicine, and beyond. sciepublish.comteknologisk-videndeling.dk
By fostering collaborations across these fields, researchers can create a synergistic research program that spans from fundamental discovery to practical application, ensuring that the scientific journey of (E)-4-Hexadecen-6-yne is both comprehensive and impactful.
Q & A
Q. Q1. What are the optimal synthetic routes for (E)-4-Hexadecen-6-yne, and how can purity be validated?
Methodological Answer: Synthesis typically involves alkyne coupling reactions (e.g., Sonogashira or Cadiot-Chodkiewicz) followed by stereoselective olefin formation. To validate purity:
- Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with retention time comparisons against standards .
- Confirm stereochemistry via nuclear Overhauser effect (NOE) in NMR or infrared (IR) spectroscopy for functional group analysis .
- Cross-validate with melting point determination (if crystalline) and compare with literature values .
Q. Q2. How can researchers distinguish (E)-4-Hexadecen-6-yne from its (Z)-isomer experimentally?
Methodological Answer:
- NMR Spectroscopy: Observe coupling constants (J values) for olefinic protons; (E)-isomers exhibit larger J (~12–18 Hz) compared to (Z)-isomers (~6–12 Hz) .
- IR Spectroscopy: Analyze C≡C and C=C stretching frequencies. Computational modeling (e.g., DFT) can predict vibrational modes for comparison .
- Chromatography: Use chiral stationary phases in HPLC to separate isomers based on polarity differences .
Advanced Research Questions
Q. Q3. What computational methods are effective for predicting the reactivity of (E)-4-Hexadecen-6-yne in cycloaddition reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in Diels-Alder or [2+2] cycloadditions .
- Molecular Dynamics (MD): Simulate reaction trajectories under varying solvents (e.g., THF vs. DCM) to assess steric effects on transition states .
- Benchmarking: Compare computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. Q4. How can contradictory data on the thermal stability of (E)-4-Hexadecen-6-yne be resolved?
Methodological Answer:
- Controlled Replication: Reproduce experiments under identical conditions (temperature, solvent, catalyst) as conflicting studies .
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures and compare with literature. Use differential scanning calorimetry (DSC) to identify exothermic/endothermic events .
- Error Analysis: Quantify uncertainties in instrumentation (e.g., ±1°C in TGA) and assess statistical significance via t-tests or ANOVA .
Experimental Design & Data Analysis
Q. Q5. How should researchers design a kinetic study for (E)-4-Hexadecen-6-yne isomerization?
Methodological Answer:
- Variables: Define independent variables (e.g., temperature, light exposure) and dependent variables (e.g., isomer ratio via GC-MS) .
- Controls: Include inert atmosphere (N₂/Ar) to exclude oxidative side reactions. Use internal standards (e.g., deuterated analogs) for quantification .
- Sampling Protocol: Collect time-point aliquots for real-time monitoring. Use pseudo-first-order kinetics models to derive rate constants .
Q. Q6. What strategies mitigate data variability in spectroscopic characterization of (E)-4-Hexadecen-6-yne?
Methodological Answer:
- Signal Averaging: Acquire multiple NMR/IR scans and apply Fourier transform smoothing .
- Calibration: Standardize instruments with certified reference materials (CRMs) before data collection .
- Outlier Detection: Use Grubbs’ test or Dixon’s Q-test to identify and exclude anomalous data points .
Literature & Reproducibility
Q. Q7. How can researchers ensure reproducibility when synthesizing (E)-4-Hexadecen-6-yne?
Methodological Answer:
- Detailed Protocols: Publish step-by-step procedures, including solvent drying methods and catalyst activation steps .
- Raw Data Archiving: Share chromatograms, spectral data, and crystallographic files in supplementary materials .
- Collaborative Validation: Partner with independent labs to replicate results under blinded conditions .
Q. Q8. What databases should be prioritized for literature reviews on (E)-4-Hexadecen-6-yne?
Methodological Answer:
- Primary Sources: SciFinder, Reaxys, and PubMed for peer-reviewed articles .
- Spectroscopic Data: NIST Chemistry WebBook for IR/NMR reference spectra .
Contradiction & Innovation
Q. Q9. How can unresolved mechanistic pathways for (E)-4-Hexadecen-6-yne reactions be addressed?
Methodological Answer:
- Isotopic Labeling: Use ¹³C or ²H isotopes to trace bond formation/cleavage in proposed mechanisms .
- In Situ Spectroscopy: Employ Raman or UV-Vis to monitor intermediates during reactions .
- Meta-Analysis: Systematically review conflicting studies to identify common experimental flaws (e.g., inadequate purification) .
Q. Q10. What novel applications of (E)-4-Hexadecen-6-yne warrant further investigation?
Methodological Answer:
- Material Science: Explore its use as a monomer in conjugated polymers for organic electronics .
- Biochemical Probes: Functionalize the alkyne/alkene moieties for click chemistry in protein labeling .
- Theoretical Studies: Investigate its potential as a ligand in transition-metal catalysis via computational docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
